ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 39658-15-6
VCID: VC7204178
InChI: InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
SMILES: CCCN1C(=CC(=N1)C)C(=O)OCC
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

CAS No.: 39658-15-6

Cat. No.: VC7204178

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25

* For research use only. Not for human or veterinary use.

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate - 39658-15-6

Specification

CAS No. 39658-15-6
Molecular Formula C10H16N2O2
Molecular Weight 196.25
IUPAC Name ethyl 5-methyl-2-propylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
Standard InChI Key OPDLMFFGOHZYEK-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)C)C(=O)OCC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, reflecting its substitution pattern on the pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key structural elements include:

  • A methyl group (-CH₃) at the 3-position of the ring.

  • A propyl group (-CH₂CH₂CH₃) at the 1-position.

  • An ethyl ester (-COOCH₂CH₃) at the 5-position.

The molecular structure is represented by the canonical SMILES string CCCC1=NN(C(=C1C)C(=O)OCC)C, which encodes the connectivity and stereochemical arrangement of atoms .

Key Identifiers and Synonyms

IdentifierValueSource
CAS Registry Number39658-15-6ChemSrc
Molecular FormulaC₁₀H₁₆N₂O₂PubChem
Molecular Weight196.246 g/molChemSrc
Exact Mass196.121185 g/molChemSrc
SynonymsMFCD08700633ChemSrc

Physical and Chemical Properties

Thermodynamic and Bulk Properties

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate exhibits the following physical properties :

PropertyValueMethod/Notes
Density1.1 ± 0.1 g/cm³Experimental (predicted)
Boiling Point290.4 ± 20.0 °CAt 760 mmHg
Flash Point129.5 ± 21.8 °CClosed-cup method
Vapor Pressure0.0 ± 0.6 mmHgAt 25°C
Refractive Index1.515-

The compound’s low vapor pressure suggests limited volatility at ambient temperatures, making it suitable for applications requiring thermal stability. Its moderate boiling point aligns with typical pyrazole esters, which often undergo decomposition at elevated temperatures.

Solubility and Partition Coefficients

While experimental solubility data are scarce, the logP value of 2.00 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane . This property is critical for its utility in synthetic organic chemistry, where it may serve as an intermediate in reactions requiring phase-transfer conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are indispensable for verifying the substitution pattern of the pyrazole ring. Key spectral features include:

  • Ethyl ester protons: A quartet near δ 4.2 ppm (J = 7.1 Hz) for the methylene (-CH₂-) group and a triplet near δ 1.3 ppm for the terminal methyl (-CH₃) group.

  • Pyrazole ring protons: A singlet for the methyl group at δ 2.5 ppm and multiplet signals for the propyl chain between δ 0.9–1.7 ppm.

  • Carbonyl carbon: A signal near δ 165 ppm in the ¹³C NMR spectrum .

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically reveals a prominent [M+H]+ ion at m/z 196.121, consistent with the molecular formula C₁₀H₁₆N₂O₂. Fragmentation patterns may include loss of the ethyl ester group (-46 Da) and subsequent cleavage of the propyl chain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator